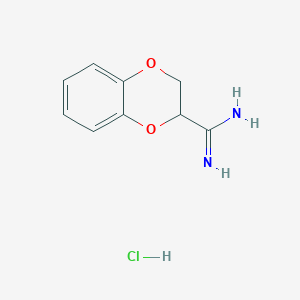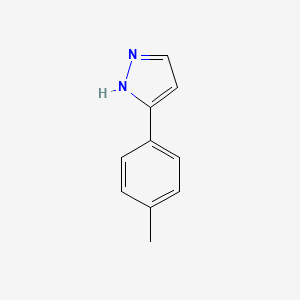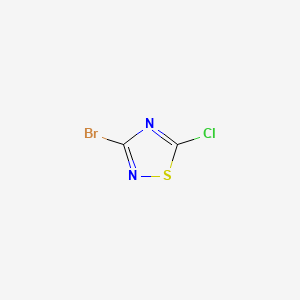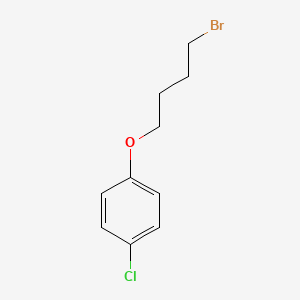
Benzodioxan-2-carboxamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzodioxan-2-carboxamidine hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various carboxamide and carboxamidine derivatives, which are structurally related to benzodioxan-2-carboxamidine hydrochloride. These compounds are of interest due to their potential therapeutic applications, including analgesic, antihistaminic, antimicrobial, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of carboxamide and carboxamidine derivatives typically involves the reaction of carboxylic esters or acids with amines or amine derivatives. For instance, N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides were synthesized by reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol . Similarly, benzodioxin-2-carboxylic esters or carboxamides react with nucleophilic amines in a basic environment to yield 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides . These methods demonstrate the versatility of carboxamide and carboxamidine synthesis, which could be applied to the synthesis of benzodioxan-2-carboxamidine hydrochloride.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the structure of 2-chloro-N-(diethylcarbamothioyl)benzamide was determined from single crystal X-ray diffraction data . The molecular geometry and vibrational frequencies were calculated using computational methods, such as Hartree-Fock and density functional methods, and compared with experimental data . These techniques are essential for confirming the molecular structure of synthesized compounds, including potential benzodioxan-2-carboxamidine hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of carboxamide and carboxamidine derivatives is influenced by their functional groups and molecular structure. For instance, the antihistaminic and other biological activities of carboxyterfenadine derivatives were synthesized by nucleophilic substitution at the carboxylic acid moiety . The reactivity of these compounds in biological systems, such as their antihistaminic and anticholinergic activity, was evaluated using isolated guinea pig ileum tissues . Understanding the chemical reactions of these compounds is crucial for developing new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide and carboxamidine derivatives, such as solubility, melting point, and biological activity, are important for their potential therapeutic use. The analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides were evaluated using the standard model of “acetic acid writhings” . The antimicrobial activity of novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines was assessed against various bacteria and fungi . These properties are indicative of the potential efficacy and application of these compounds in medical settings.
Wissenschaftliche Forschungsanwendungen
1. Pharmacokinetics and Pharmacodynamics
A study by Gluth, Kaliwoda, & Dann (1986) explored the pharmacokinetics of similar compounds, including benzodioxan derivatives, in plasma, urine, feces, and tissues of experimental animals. This research contributes to understanding the bodily processing of such compounds.
2. Antimicrobial Activity
Göker, Alp, & Yıldız (2005) synthesized benzodioxan derivatives and evaluated their antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This research highlights the potential of benzodioxan-2-carboxamidine hydrochloride in antimicrobial applications.
3. Antiallergy Agents
Hargrave, Hess, & Oliver (1983) explored derivatives of benzodioxan for their antiallergy activity, highlighting the compound's potential in allergy treatment.
4. Central Nervous System Effects
Yen, Sigg, & Warner (1963) studied benzodioxan derivatives for their central stimulant effects, contributing to the understanding of its potential impact on the central nervous system.
5. Enzymatic Resolution
Kasture, Varma, Kalkote, Nene, & Kulkarni (2005) discussed the enzymatic resolution of benzodioxan-2-carboxylic acid, used in the production of certain drugs. This research is significant for pharmaceutical manufacturing processes.
6. Inhibition of Urokinase-Type Plasminogen Activator
Bridges, Lee, Schwartz, Towle, & Littlefield (1993) synthesized benzodioxan-2-carboxamidine derivatives that selectively inhibit urokinase-type plasminogen activator, indicating potential therapeutic applications.
7. Potential Antipsychotic Agents
Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren (1990) synthesized benzodioxan derivatives with potential antipsychotic properties, contributing to the exploration of new treatments for mental health disorders.
8. Immunosuppressive Activity
Lv, Wang, Mao, Xiong, Li, Yang, Shi, & Zhu (2009) reported on the synthesis of acylamide derivatives containing 1,4-benzodioxan with immunosuppressive activity. This suggests potential applications in treating autoimmune diseases or in organ transplantation.
9. Antiviral Evaluation
Gabrielsen, Phelan, Barthel-Rosa, See, Huggins, Kefauver, Monath, Ussery, Chmurny, & Schubert (1992) synthesized N-carboxamidine-substituted analogues of benzodioxan and evaluated their antiviral properties, highlighting potential in combating viral infections.
10. Enantiopure Synthesis for Pharmaceutical Applications
Liu, Wang, Zheng, & Wang (2006) focused on the biocatalytic synthesis of enantiopure benzodioxane-2-carboxylic acid and amide, crucial for producing effective pharmaceutical compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8;/h1-4,8H,5H2,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKAJUNTROULED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372056 |
Source


|
| Record name | Benzodioxan-2-carboxamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzodioxan-2-carboxamidine hydrochloride | |
CAS RN |
85084-36-2 |
Source


|
| Record name | Benzodioxan-2-carboxamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)











